8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)
Overview
Description
8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H16F6N2O4. It is a derivative of 8-methyl-3,8-diazabicyclo[4.2.0]octane, where two trifluoroacetic acid molecules are attached to the nitrogen atoms of the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 8-methyl-3,8-diazabicyclo[4.2.0]octane.
Trifluoroacetylation: The starting material undergoes trifluoroacetylation, where trifluoroacetic anhydride or trifluoroacetic acid is used as the reagent.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions, with a suitable solvent such as dichloromethane or tetrahydrofuran. The temperature and reaction time are optimized to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for continuous flow or batch processing. The choice of reagents, solvents, and reaction conditions is optimized for efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound can be used in the production of advanced materials and chemical reagents.
Mechanism of Action
The mechanism by which 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to bind selectively to certain biological targets.
Comparison with Similar Compounds
8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) can be compared with other similar compounds, such as:
8-Methyl-3,8-diazabicyclo[4.2.0]octane: The parent compound without the trifluoroacetic acid groups.
Other trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid modifications but different bicyclic frameworks.
Uniqueness: The uniqueness of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) lies in its bicyclic structure and the presence of trifluoroacetic acid groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJPMQAVAUHGMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.